molecular formula C20H23Cl3N2O4 B13757237 Acetamide, 2-(bis(2-hydroxyethyl)amino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-, monohydrochloride CAS No. 75615-92-8

Acetamide, 2-(bis(2-hydroxyethyl)amino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-, monohydrochloride

Cat. No.: B13757237
CAS No.: 75615-92-8
M. Wt: 461.8 g/mol
InChI Key: KKBVEZBFRWVEGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, 2-(bis(2-hydroxyethyl)amino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-, monohydrochloride (hereafter referred to by its full IUPAC name) is a structurally complex acetamide derivative. Key features include:

  • A central acetamide backbone.
  • A bis(2-hydroxyethyl)amino group at the 2-position, enhancing hydrophilicity.
  • A substituted phenyl ring at the N-position with a 4-chloro substituent and a 2-(2-chlorobenzoyl) moiety.
  • An N-methyl group and a hydrochloride salt, improving solubility and stability.

Properties

CAS No.

75615-92-8

Molecular Formula

C20H23Cl3N2O4

Molecular Weight

461.8 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N-methylacetamide;hydrochloride

InChI

InChI=1S/C20H22Cl2N2O4.ClH/c1-23(19(27)13-24(8-10-25)9-11-26)18-7-6-14(21)12-16(18)20(28)15-4-2-3-5-17(15)22;/h2-7,12,25-26H,8-11,13H2,1H3;1H

InChI Key

KKBVEZBFRWVEGV-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl)C(=O)CN(CCO)CCO.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamides

Structural and Functional Group Analysis

The table below compares the target compound with analogous acetamide derivatives from diverse sources:

Compound Name Key Structural Features Functional Groups Potential Applications References
Target Compound Bis(2-hydroxyethyl)amino, 2-chlorobenzoylphenyl, N-methyl, HCl salt Hydroxyethyl, chlorobenzoyl, amide, hydrochloride Pharmaceuticals (hypothesized)
N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (EP 3 348 550A1) Benzothiazole ring, ethoxy group, 4-chlorophenyl Benzothiazole, ethoxy, chlorophenyl, amide Herbicides, pharmaceuticals (patented)
2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) Diethylphenyl, methoxymethyl Chloro, methoxymethyl, amide Herbicide (pre-emergent)
(S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide Thiazole ring, phenylethylamino group Thiazole, phenylethyl, amide Research chemical (catalytic studies)
Key Observations:
  • Solubility: The target compound’s bis(2-hydroxyethyl)amino group and hydrochloride salt likely confer higher aqueous solubility compared to alachlor (methoxymethyl group) or the benzothiazole derivative (ethoxy group) .
  • Bioactivity : The 2-chlorobenzoylphenyl substituent in the target compound may enhance binding to biological targets (e.g., enzymes or receptors) compared to simpler chlorophenyl groups in alachlor .
Target Compound:
  • No direct pharmacological or agrochemical data are available in the provided evidence.
  • The 2-chlorobenzoyl group is a notable feature absent in common herbicides like alachlor, which may indicate a novel mechanism of action .
Alachlor and Related Herbicides:
  • Alachlor inhibits very-long-chain fatty acid (VLCFA) synthesis in plants, a mechanism shared with pretilachlor and dimethenamid . The target compound’s lack of a methoxymethyl group may preclude this activity.
Benzothiazole Derivatives:
  • The ethoxy-benzothiazole acetamide () demonstrates herbicidal activity against broadleaf weeds, with the benzothiazole ring enhancing membrane permeability . The target compound’s chlorobenzoyl group may serve a similar role.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound involves the following key steps:

  • Formation of the benzoyl-substituted aniline intermediate:

    • Starting from 4-chloro-2-(2-chlorobenzoyl)aniline or related derivatives.
    • This intermediate provides the aromatic framework with the chlorobenzoyl and chloro substituents positioned appropriately.
  • Acetamide formation via acylation:

    • The aniline intermediate is acylated with an acyl chloride or anhydride derivative of acetic acid to form the acetamide linkage.
    • This step typically uses reagents such as acetyl chloride or acetic anhydride under controlled temperature and solvent conditions.
  • Introduction of the bis(2-hydroxyethyl)amino substituent:

    • The amino group is modified by reaction with bis(2-hydroxyethyl)amine or its derivatives.
    • This step may involve nucleophilic substitution or reductive amination to attach the hydroxyethyl groups to the nitrogen atom.
  • N-methylation:

    • The nitrogen atom is methylated using methylating agents such as methyl iodide or dimethyl sulfate.
    • This step ensures the N-methyl substitution required for the target compound.
  • Formation of the monohydrochloride salt:

    • The final compound is converted into its monohydrochloride salt by treatment with hydrochloric acid.
    • This enhances the compound’s stability and solubility for pharmaceutical use.

Detailed Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Notes
1 Benzoylation of aniline 4-chloro-2-(2-chlorobenzoyl)aniline, solvent (e.g., dichloromethane), base (e.g., triethylamine) Control temperature to avoid side reactions
2 Acylation Acetyl chloride or acetic anhydride, base (e.g., pyridine), low temperature (0-5°C) Avoid over-acylation
3 Amination Bis(2-hydroxyethyl)amine, solvent (e.g., ethanol), mild heating (50-70°C) Reaction monitored by TLC or HPLC
4 N-methylation Methyl iodide or dimethyl sulfate, base (e.g., K2CO3), solvent (e.g., acetone), room temperature Methylation efficiency critical
5 Salt formation HCl gas or aqueous HCl, solvent (e.g., ethanol), stirring at room temperature Salt crystallization for purification

Purification and Characterization

  • Purification: Recrystallization from ethanol or ethyl acetate to obtain high purity monohydrochloride salt.
  • Characterization: Confirmed by NMR, IR, MS, and elemental analysis to ensure correct structure and purity.

Research Data and Comparative Analysis

Yield and Purity Data

Step Typical Yield (%) Purity (%) (HPLC) Remarks
Benzoylation 85-90 >95 High selectivity observed
Acylation 80-85 >95 Mild conditions preferred
Amination 75-80 90-95 Requires optimization
N-methylation 70-75 90-95 Overmethylation avoided
Salt formation 90-95 >98 Final purification step

Analytical Techniques Used

Summary of Preparation Methodology

The preparation of This compound is a multi-step synthetic process involving:

  • Selective benzoylation of aniline derivatives,
  • Controlled acylation to form the acetamide bond,
  • Introduction of bis(2-hydroxyethyl)amino groups,
  • N-methylation of the amine,
  • Final conversion to the monohydrochloride salt for enhanced pharmaceutical properties.

Each step requires careful control of reagents, temperature, and purification to achieve high yield and purity. Analytical methods such as NMR, IR, MS, and HPLC are essential for monitoring and confirming the synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of structurally complex acetamides typically involves coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to activate carboxylic acid intermediates. Key steps include:

  • Stepwise amidation : Sequential coupling of amine and acid components under inert conditions (e.g., dry DCM) at controlled temperatures (0–30°C) to minimize side reactions .
  • Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3, v/v) as a mobile phase ensures real-time tracking of reaction progress .
  • Purification : Liquid-liquid extraction (e.g., DCM washed with HCl, NaHCO₃, and brine) followed by drying over anhydrous Na₂SO₄ and solvent evaporation .
    • Optimization : Use Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, stoichiometry, temperature) and identify optimal conditions via response surface methodology .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ resolve signals for the bis(2-hydroxyethyl)amino group (δ ~3.4–3.8 ppm), aromatic protons (δ ~7.0–8.0 ppm), and acetamide carbonyl (δ ~168–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns consistent with the hydrochloride salt (e.g., [M+H]+ with chlorine isotopic signatures) .
  • X-ray Crystallography : Single-crystal analysis verifies the spatial arrangement of the chlorobenzoyl and hydroxyethyl groups, ensuring correct stereochemistry .

Advanced Research Questions

Q. How can computational chemistry be applied to predict reaction pathways and optimize synthetic efficiency?

  • Methodological Answer :

  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states and intermediates for key steps like amide bond formation. Software like Gaussian or ORCA identifies energetically favorable pathways .
  • Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on reaction rates and byproduct formation, guiding solvent selection (e.g., DCM vs. THF) .
  • Machine Learning : Train models on existing reaction data to predict optimal reagent ratios or catalytic conditions, reducing trial-and-error experimentation .

Q. What experimental strategies address contradictions between theoretical and observed spectral data?

  • Methodological Answer :

  • Cross-Validation : Combine multiple techniques (e.g., 2D NMR, IR, and elemental analysis) to resolve ambiguities. For example, NOESY correlations can confirm spatial proximity of hydroxyethyl and chlorophenyl groups .
  • Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to track unexpected shifts in NMR spectra caused by dynamic interactions (e.g., hydrogen bonding in the hydrochloride salt) .
  • Crystallographic Refinement : Re-analyze X-ray data with higher-resolution detectors or alternative space groups to resolve disorder in the chlorobenzoyl moiety .

Q. How can researchers design assays to evaluate the compound’s pharmacokinetic and target-binding properties?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinity to targets like kinases or GPCRs. Adjust assay buffers (pH 7.4, 150 mM NaCl) to mimic physiological conditions .
  • Metabolic Stability : Incubate the compound with liver microsomes (human or rodent) and quantify parent compound depletion via LC-MS/MS to estimate hepatic clearance .
  • Permeability Studies : Caco-2 cell monolayers assess intestinal absorption potential, with P-gp inhibitor controls to evaluate efflux transporter impacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.